3-{2-Methylimidazo[2,1-b][1,3]thiazol-6-yl}aniline
Description
Properties
IUPAC Name |
3-(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3S/c1-8-6-15-7-11(14-12(15)16-8)9-3-2-4-10(13)5-9/h2-7H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOFIWWDWLPAJBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(N=C2S1)C3=CC(=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-Methylimidazo[2,1-b][1,3]thiazol-6-yl}aniline typically involves the annulation of the imidazole ring to the thiazole ring. One common method includes the reaction of 2-aminothiazoles with halo carbonyl compounds . The reaction conditions often involve the use of solvents such as ethyl acetate and petroleum ether, and the purification of the crude material is achieved through silica gel column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-{2-Methylimidazo[2,1-b][1,3]thiazol-6-yl}aniline undergoes various types of chemical reactions, including:
Reduction: Specific reduction reactions are less documented but could involve the reduction of the imidazo-thiazole ring system.
Substitution: The aniline group allows for electrophilic substitution reactions, which can be utilized to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include NADPH and glutathione.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include glutathione conjugates during oxidative metabolism . These conjugates are formed through the attachment of the glutathionyl moiety to the thiazole ring.
Scientific Research Applications
3-{2-Methylimidazo[2,1-b][1,3]thiazol-6-yl}aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-{2-Methylimidazo[2,1-b][1,3]thiazol-6-yl}aniline involves its bioactivation to reactive species. This process is mediated by cytochrome P450 enzymes, leading to the formation of glutathione conjugates . The molecular targets and pathways involved include the oxidative metabolism of the thiazole ring, which is crucial for its biological activity.
Comparison with Similar Compounds
Core Structural Variations
The following compounds share structural similarities but differ in substituents, saturation, or ring systems:
Physicochemical Properties
- Lipophilicity: The 2-methyl substitution in the target compound increases its XLogP3 (predicted ~1.7) compared to non-methylated analogs (e.g., XLogP3 = 1.5 for 4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)aniline) . Enhanced lipophilicity may improve membrane permeability.
- Hydrogen Bonding: All compounds have 1–3 hydrogen bond acceptors/donors, influencing solubility and target interactions .
Biological Activity
3-{2-Methylimidazo[2,1-b][1,3]thiazol-6-yl}aniline is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazoles. This compound has garnered attention in scientific research due to its potential biological activities, particularly in antimicrobial and anticancer properties. Understanding its biological activity is crucial for its application in medicinal chemistry and drug development.
Chemical Structure and Properties
The molecular formula of this compound is C12H11N3S, with a molecular weight of 229.30 g/mol. The compound features an aniline group attached to the imidazo-thiazole ring system, which influences its reactivity and biological interactions.
| Property | Value |
|---|---|
| IUPAC Name | 3-(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)aniline |
| Molecular Formula | C12H11N3S |
| Molecular Weight | 229.30 g/mol |
| CAS Number | 1082895-59-7 |
The biological activity of this compound is primarily attributed to its bioactivation into reactive species through metabolic processes mediated by cytochrome P450 enzymes. This bioactivation leads to the formation of glutathione conjugates, which are critical for detoxification and may also be involved in cellular signaling pathways.
Antimicrobial Properties
Research indicates that compounds related to thiazoles exhibit significant antimicrobial activity. For instance, studies have shown that thiazole derivatives can inhibit the growth of various bacterial strains. The presence of the imidazole and thiazole rings in this compound suggests potential effectiveness against pathogens.
Anticancer Activity
Thiazole-containing compounds have been extensively studied for their anticancer properties. A structure-activity relationship (SAR) analysis reveals that modifications on the phenyl ring and thiazole moiety can enhance cytotoxicity against cancer cell lines. For example:
- Compound Efficacy : Studies have shown IC50 values for various thiazole derivatives ranging from to 23.30\mM, indicating potent anticancer activity .
- Mechanisms : The anticancer effects are often linked to the ability of these compounds to induce apoptosis and inhibit cell proliferation through various molecular pathways.
Case Studies and Research Findings
Several studies highlight the biological activities of thiazole derivatives:
- Antitumor Activity : A study demonstrated that specific thiazole derivatives exhibited significant cytotoxic effects on Jurkat cells (a model for leukemia), with IC50 values lower than standard chemotherapy drugs like doxorubicin .
- Antimicrobial Testing : Another investigation assessed the antimicrobial efficacy of various thiazole derivatives against Gram-positive and Gram-negative bacteria, showing promising results for compounds structurally similar to this compound .
Q & A
Q. How to improve aqueous solubility for in vivo studies?
- Strategies :
- Co-solvents : Use 10% DMSO/PBS mixtures.
- Nanoparticle Formulation : Encapsulate in PLGA (size ~150 nm, PDI <0.2).
- Prodrug Design : Introduce phosphate esters for enhanced solubility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
